molecular formula C12H8BrN3O3S B4279326 N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B4279326
M. Wt: 354.18 g/mol
InChI Key: MOAFBMAFMQAJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide, also known as Br-Bz-OSu, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide works by reacting with the amino groups of proteins and peptides, forming stable covalent bonds. This reaction results in the formation of a fluorescent conjugate, which can be easily detected and quantified using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the enzymatic activity or the binding affinity of proteins and peptides, making it an ideal labeling reagent for the study of protein-protein interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is its high sensitivity and specificity for the labeling of proteins and peptides. It is also a relatively easy and quick labeling method, requiring only a small amount of reagent. However, one limitation of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide is its potential toxicity, which may affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide in scientific research. One potential application is in the study of protein-protein interactions in living cells, using fluorescence microscopy. Another direction is the development of new labeling methods, using modified versions of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide, which may have improved sensitivity and specificity for certain biomolecules. Additionally, the use of N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide in the development of new diagnostic tools and therapies for diseases is an area of ongoing research.

Scientific Research Applications

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide has been widely used in scientific research as a fluorescent labeling reagent for the detection and quantification of proteins, peptides, and other biomolecules. It is also used as a crosslinking agent for the modification of biomolecules and as a probe for the study of protein-protein interactions.

properties

IUPAC Name

N-(2-bromophenyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c13-8-4-1-2-5-9(8)16-20(17,18)11-7-3-6-10-12(11)15-19-14-10/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAFBMAFMQAJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.